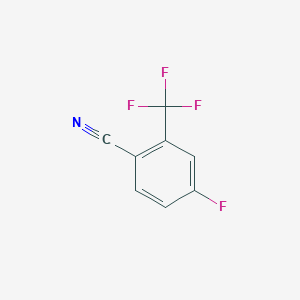

4-フルオロ-2-(トリフルオロメチル)ベンゾニトリル

概要

説明

4-Fluoro-2-(trifluoromethyl)benzonitrile, also known as 4-F-TBN, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a strong odor, and is soluble in many organic solvents. 4-F-TBN has been used in various fields, including the synthesis of a variety of compounds, the study of enzyme-catalyzed reactions, and the investigation of the biochemical and physiological effects of drugs.

科学的研究の応用

医薬品中間体

4-フルオロ-2-(トリフルオロメチル)ベンゾニトリル: は、主にさまざまな医薬品化合物の合成における中間体として使用されます . この役割は、特に分子構造の一部としてフッ素化芳香族環を必要とする新しい薬物の開発において重要です。 フッ素とトリフルオロメチル基の両方の存在は、医薬品の生物学的活性を大きく影響させる可能性があり、効力、選択性、代謝安定性に影響を与えます。

ジフェニルチオエーテルの合成

この化合物は、ジフェニルチオエーテルの合成のための出発物質として役立ちます . ジフェニルチオエーテルは、新しい材料の作成における潜在的な用途、遷移金属錯体におけるリガンドとしての役割、より複雑な有機分子の製造における中間体としての役割など、化学研究において貴重です。

環境研究

フッ素化化合物の環境運命に関する研究には、多くの場合、モデル物質が必要となります。 4-フルオロ-2-(トリフルオロメチル)ベンゾニトリルは、その安定性と明確に定義された構造のために、環境におけるフッ素化汚染物質の生分解と輸送を評価する研究に使用できます。

これらのアプリケーションのそれぞれは、4-フルオロ-2-(トリフルオロメチル)ベンゾニトリルのユニークな化学的特性を活用しており、さまざまな分野における科学研究におけるその多用途性と重要性を示しています。 この化合物の溶解性プロファイルと安定性は、これらの役割に特に適しています .

Safety and Hazards

“4-Fluoro-2-(trifluoromethyl)benzonitrile” is considered hazardous. It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

作用機序

Target of Action

The primary targets of 4-Fluoro-2-(trifluoromethyl)benzonitrile are currently unknown. This compound is a unique chemical used by early discovery researchers . More research is needed to identify its specific targets and their roles.

Biochemical Pathways

As a unique chemical, its effects on biochemical pathways and their downstream effects are still under investigation .

Result of Action

As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are subjects of ongoing study .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(trifluoromethyl)benzonitrile. It is known that the compound is a solid under normal conditions , and it is insoluble in water but almost transparent in methanol . These properties could influence its stability and efficacy in different environments.

特性

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCPQUYXMFXCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345507 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194853-86-6 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

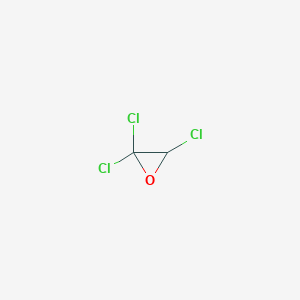

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

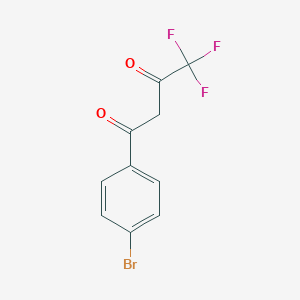

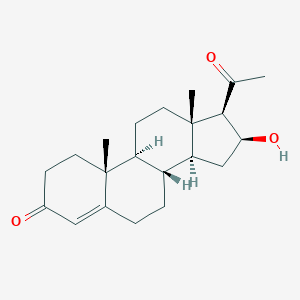

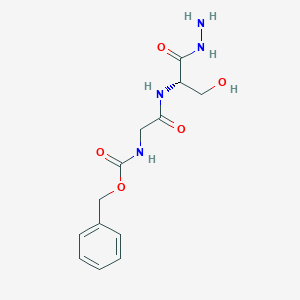

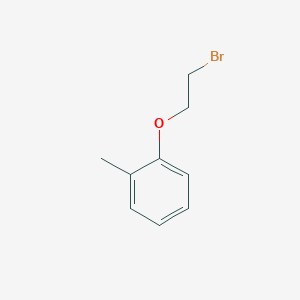

Feasible Synthetic Routes

Q1: What are the advantages of using continuous flow chemistry for the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile as opposed to traditional batch methods?

A1: The research highlights several advantages of continuous flow chemistry for this specific reaction: []

- Enhanced Regioselectivity: Continuous flow allows for precise control of reaction parameters, leading to a higher yield of the desired 3-iodo regioisomer compared to the 5-iodo isomer. []

- Scalability: The study demonstrates the feasibility of scaling up the continuous flow process for gram-scale production of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. []

- Real-Time Monitoring: The use of in situ NMR and IR spectroscopy in the continuous flow setup allows for real-time monitoring of the lithiation step, providing valuable mechanistic insights into the equilibration of the aryl lithium regioisomers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。